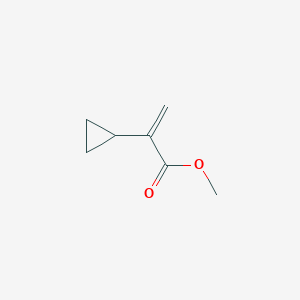

Methyl 2-cyclopropylacrylate

Übersicht

Beschreibung

It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water . This compound is used in various chemical reactions and has applications in multiple fields, including polymer chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropylacrylate can be synthesized through several methods. One common method involves the esterification of cyclopropylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl cyclopropylacrylate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .

Analyse Chemischer Reaktionen

Radical Polymerization

Methyl 2-cyclopropylacrylate undergoes radical polymerization under free radical initiation, analogous to methacrylates but with reduced polymerization shrinkage.

-

Mechanism : Initiated by azo compounds (e.g., azobisisobutyronitrile) or peroxides, the reaction involves chain-growth polymerization. The cyclopropyl ring’s strain enhances reactivity, enabling cross-linking while minimizing shrinkage .

-

Advantages :

-

Conditions :

Table 1: Radical Polymerization of this compound

| Parameter | Details | Reference |

|---|---|---|

| Initiator | Azo compounds, peroxides | |

| Shrinkage | Minimal (< methacrylates) | |

| Applications | Dental cements, composites |

Copolymerization with Methacrylates

This compound copolymerizes with methacrylates (e.g., methyl methacrylate) to modulate polymer properties.

Table 2: Copolymerization with Methacrylates

| Monomer Pair | Resulting Polymer Properties | Reference |

|---|---|---|

| MMA + Cyclopropyl acrylate | Reduced shrinkage, tunable strength |

Substitution and Functionalization

The cyclopropyl group and ester moiety enable substitution reactions :

-

Nucleophilic Attack : The strain in the cyclopropyl ring allows ring-opening or substitution under specific conditions .

-

Electrophilic Substitution : Possible at the acrylate α-carbon, though less common due to steric hindrance .

Analytical Data

Key analytical techniques for reaction characterization include:

-

HRMS : Verifies molecular formulas (e.g., calcd for C19H19N2O2[M+H]+: 307.1441) .

-

Column Chromatography : Purifies reaction products (e.g., silica gel with petroleum ether/ethyl acetate) .

Table 4: Analytical Data for Reaction Products

| Technique | Key Findings | Reference |

|---|---|---|

| HRMS | Confirms molecular weight (e.g., 307.1441 vs. 307.1442) | |

| NMR | Assigns Z configuration via coupling constants (e.g., 7.1 Hz for J values) |

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyclopropylacrylate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which have applications in coatings, adhesives, and sealants.

Pharmaceuticals: This compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those with cyclopropyl groups that enhance biological activity.

Material Science: This compound is employed in the development of advanced materials with specific properties such as high strength and flexibility.

Wirkmechanismus

The mechanism of action of methyl cyclopropylacrylate involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of polymers with unique properties. The cyclopropyl group provides rigidity and stability to the polymer structure, enhancing its mechanical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and weather resistance.

Ethyl acrylate: Another acrylate ester used in the production of polymers and copolymers with applications in adhesives and coatings.

Uniqueness

Methyl 2-cyclopropylacrylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties to the resulting polymers. This makes it particularly valuable in applications requiring high strength and rigidity .

Eigenschaften

Molekularformel |

C7H10O2 |

|---|---|

Molekulargewicht |

126.15 g/mol |

IUPAC-Name |

methyl 2-cyclopropylprop-2-enoate |

InChI |

InChI=1S/C7H10O2/c1-5(6-3-4-6)7(8)9-2/h6H,1,3-4H2,2H3 |

InChI-Schlüssel |

XRGJLCRYJCFDQC-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(=C)C1CC1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.